Parishin E: A Technical Guide for Researchers and Drug Development Professionals
Parishin E: A Technical Guide for Researchers and Drug Development Professionals
Abstract
Parishin (B150448) E, a polyphenolic glucoside, is a naturally occurring compound found predominantly in the traditional Chinese medicinal plant Gastrodia elata. As a member of the parishin family of compounds, it has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of Parishin E and its close analogs. Detailed experimental protocols for key biological assays are provided, and the underlying signaling pathways are elucidated through structured diagrams. All quantitative data are summarized in tabular format to facilitate comparative analysis. This document is intended to serve as a foundational resource for researchers, scientists, and professionals engaged in the exploration and development of novel therapeutics.
Chemical Structure and Physicochemical Properties
Parishin E is structurally characterized as a monoester of citric acid and gastrodin. Its chemical identity has been established through various spectroscopic methods.
Table 1: Physicochemical Properties of Parishin E
| Property | Value | Source |
| IUPAC Name | 2-hydroxy-2-[2-oxo-2-[[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methoxy]ethyl]butanedioic acid | PubChem |
| Molecular Formula | C₁₉H₂₄O₁₃ | PubChem |
| Molecular Weight | 460.4 g/mol | PubChem |
| CAS Number | 952068-57-4 | PubChem |
Biological Activities and Therapeutic Potential
Parishin E, along with its analogs such as Parishin C and Macluraparishin C, exhibits a range of biological activities, with neuroprotective and anti-inflammatory effects being the most prominent. These properties position parishins as promising candidates for the development of treatments for neurodegenerative diseases and sepsis.
Neuroprotection
Parishin compounds have demonstrated significant neuroprotective effects in preclinical models by mitigating oxidative stress and inflammation. These effects are primarily mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway and modulation of the Mitogen-Activated Protein Kinase (MAPK) cascade.[1]
Parishin C, a closely related analog, has been shown to protect neuronal cells from oxidative stress-induced injury.[2] In cellular models, treatment with Parishin C can inhibit the production of reactive oxygen species (ROS) and decrease lipid peroxidation.[1] Furthermore, it has been observed to suppress the release of pro-inflammatory factors in models of cerebral ischemia.[1]
Table 2: Quantitative Data on the Neuroprotective Effects of Parishin Analogs
| Assay | Compound | Model System | Treatment/Concentration | Result | Source |
| Cell Viability (MTT Assay) | Parishin C | LPS-stimulated HT22 cells | 1, 5, 10 µM | Increased cell viability in a concentration-dependent manner | [3] |
| LDH Release | Parishin C | LPS-stimulated HT22 cells | 1, 5, 10 µM | Inhibited LDH release in a concentration-dependent manner | [3] |
| Neuronal Cell Death | Macluraparishin C | tGCI in gerbils | Pretreatment | Significantly reduced the number of dead neurons in the hippocampal CA1 area | [4] |
| Microglia and Astrocyte Activation | Macluraparishin C | tGCI in gerbils | Pretreatment | Significantly reduced the number of activated microglia and astrocytes in the hippocampal CA1 area | [4] |
Anti-Sepsis and Anti-inflammatory Activity
Parishin has been shown to protect against sepsis-induced intestinal injury.[5] This protective effect is attributed to its ability to modulate the ACSL4/p-Smad3/PGC-1α pathway, thereby inhibiting ferroptosis and reducing inflammation.[5][6] In a murine model of sepsis, treatment with Parishin significantly improved survival rates and attenuated pathological changes in the intestine.[5]
Table 3: Quantitative Data on the Anti-Sepsis Effects of Parishin
| Parameter | Model System | Treatment | Result | Source |
| Plasma Diamine Oxidase (DAO) | Septic Mice (CLP model) | Parishin | Decreased from 81.88±13.71 to 56.60±6.04 (30.87% reduction) | [5] |
| Plasma D-lactate (D-Lac) | Septic Mice (CLP model) | Parishin | Decreased from 1.91±0.32 to 0.76±0.27 (60.27% reduction) | [5] |
| Plasma Lipopolysaccharide (LPS) | Septic Mice (CLP model) | Parishin | Decreased from 10.50±1.31 to 5.94±0.92 (43.36% reduction) | [5] |
| ACSL4 mRNA Expression (Monocytes) | Septic Mice (CLP model) | Parishin | Decreased from 17.97±4.2 to 9.23±0.95 | [5] |
| ACSL4 mRNA Expression (Small Intestinal Epithelial Cells) | Septic Mice (CLP model) | Parishin | Decreased from 8.57±1.3 to 4.53±0.78 | [5] |
| 72-hour Survival Rate | Septic Mice (CLP model) | Parishin | Significantly improved | [5] |
Signaling Pathways
The biological activities of Parishin E and its analogs are mediated through the modulation of several key signaling pathways.
ACSL4/p-Smad3/PGC-1α Pathway in Sepsis
In the context of sepsis, Parishin has been found to downregulate the expression of Acyl-CoA Synthetase Long-Chain Family Member 4 (ACSL4).[5] This, in turn, inhibits the phosphorylation of Smad3, a key signaling molecule in the TGF-β pathway. The inhibition of p-Smad3 leads to the upregulation of Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α), a master regulator of mitochondrial biogenesis.[2][5] This cascade of events ultimately suppresses ferroptosis and mitigates intestinal injury during sepsis.[5][6]
Caption: ACSL4/p-Smad3/PGC-1α signaling pathway in sepsis.
Nrf2 Signaling Pathway in Neuroprotection
Parishin compounds exert their antioxidant effects by activating the Nrf2 signaling pathway.[1][7] Under conditions of oxidative stress, Parishin C promotes the nuclear translocation of Nrf2.[7] In the nucleus, Nrf2 binds to the antioxidant response element (ARE) in the promoter regions of antioxidant genes, leading to the increased expression of protective enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[7]
Caption: Nrf2 signaling pathway in neuroprotection.
MAPK Signaling Pathway in Neuroprotection
The MAPK signaling pathway is also a key target of parishin compounds in the context of neuroprotection. Oxidative stress can lead to the phosphorylation and activation of MAPK subfamilies, including ERK, JNK, and p38, which are involved in pro-apoptotic signaling.[8] Macluraparishin C has been shown to inhibit the phosphorylation of these stress-responsive MAPKs, thereby reducing neuronal injury.[8]
Caption: MAPK signaling pathway in neuroprotection.
Experimental Protocols
In Vivo Model of Sepsis
This protocol describes the cecal ligation and puncture (CLP) model in mice to induce sepsis and evaluate the therapeutic effects of Parishin.[5]
Animals:
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8-week-old male C57BL/6 mice (20-22 g).
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Mice are acclimated for 24 hours in a controlled environment (22 ± 2 °C, 40%-70% humidity).
Procedure:
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Anesthetize mice with an intraperitoneal injection of pentobarbital (B6593769) sodium (30 mg/kg).
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Confirm anesthesia and place the animal in a supine position.
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Disinfect the abdominal region with povidone-iodine.
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Perform a midline laparotomy to expose the cecum.
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Ligate the cecum just distal to the ileocecal valve.
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Puncture the cecum twice with a 22-gauge needle.
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Gently squeeze the cecum to extrude a small amount of feces.
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Return the cecum to the peritoneal cavity and close the abdominal incision in layers.
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Administer Parishin at the desired concentration and time points post-surgery.
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Monitor the animals for survival and collect tissue and blood samples for analysis at specified time points.
Workflow Diagram:
Caption: Workflow for the in vivo sepsis model.
In Vitro Model of Neuroprotection
This protocol describes the use of a neuronal cell line to investigate the neuroprotective effects of Parishin C against LPS-induced cytotoxicity.[3]
Cell Line:
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HT22 hippocampal neuronal cells.
Procedure:
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Culture HT22 cells in appropriate media until they reach 80% confluency.
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Induce cytotoxicity by treating the cells with Lipopolysaccharide (LPS) at a concentration of 1 µg/mL for 24 hours.
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Treat the LPS-stimulated cells with different concentrations of Parishin C (e.g., 1, 5, and 10 µM).
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Incubate for the desired period.
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Assess cell viability using the MTT assay and cytotoxicity by measuring LDH release.
Workflow Diagram:
Caption: Workflow for the in vitro neuroprotection model.
Conclusion
Parishin E and its analogs represent a promising class of natural compounds with significant therapeutic potential, particularly in the realms of neuroprotection and the treatment of sepsis. Their mechanisms of action, centered on the modulation of key signaling pathways involved in inflammation and oxidative stress, provide a solid foundation for further investigation and drug development. The data and protocols presented in this guide offer a valuable resource for researchers dedicated to advancing our understanding and application of these potent bioactive molecules. Further studies are warranted to fully elucidate the clinical utility of Parishin E and to optimize its therapeutic efficacy.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Macluraparishin C Enhances Neuroprotection Against Oxidative Stress-Induced Neurodegeneration by Activating the Antioxidant/MAPK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Parishin Protects Against Sepsis-Induced Intestinal Injury by Modulating the ACSL4/p-Smad3/PGC-1α Pathway: An Integrated Approach of Bioinformatics and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Parishin Protects Against Sepsis-Induced Intestinal Injury by Modulating the ACSL4/p-Smad3/PGC-1α Pathway: An Integrated Approach of Bioinformatics and Experimental Validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Parishin C Attenuates Oxidative Stress and Inflammation in HT22 Hippocampal Neurons and BV2 Microglia Through Nrf2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Macluraparishin C Enhances Neuroprotection Against Oxidative Stress-Induced Neurodegeneration by Activating the Antioxidant/MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
